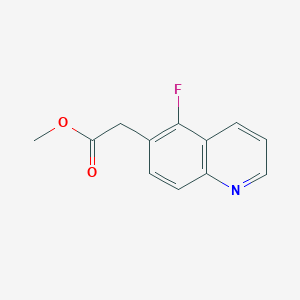![molecular formula C14H14ClN5O B8518201 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol](/img/structure/B8518201.png)
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is a complex organic compound that features a unique structure combining an imidazo[1,5-a]pyrazine moiety with a tetrahydroindazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Construction of the tetrahydroindazole ring: This step involves the cyclization of a suitable precursor, often under reductive conditions using catalysts like palladium on carbon.
Final coupling: The imidazo[1,5-a]pyrazine and tetrahydroindazole fragments are coupled using cross-coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
- 4-{8-chloroimidazo[1,5-a]pyrazin-3-yl}morpholine
Uniqueness
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is unique due to its combined structural features, which confer distinct chemical and biological properties. Its tetrahydroindazole ring provides additional stability and potential for diverse interactions compared to simpler analogs.
Propiedades
Fórmula molecular |
C14H14ClN5O |
|---|---|
Peso molecular |
303.75 g/mol |
Nombre IUPAC |
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol |
InChI |
InChI=1S/C14H14ClN5O/c1-19-10-3-2-4-14(21,9(10)7-18-19)13-17-8-11-12(15)16-5-6-20(11)13/h5-8,21H,2-4H2,1H3 |
Clave InChI |
YWLRVYJSXBXUNB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(CCC2)(C3=NC=C4N3C=CN=C4Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-hydroxymethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8518121.png)
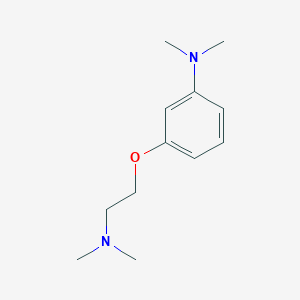
![6-[2-(Dimethylamino)ethoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8518126.png)

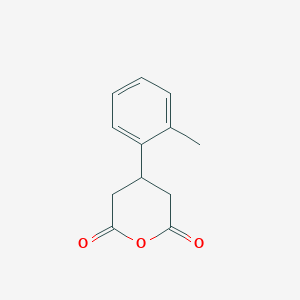

![1-Phenyl-2-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B8518154.png)
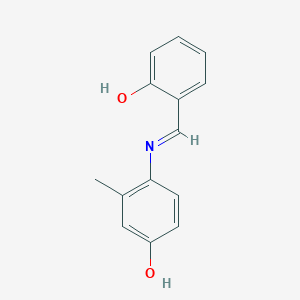
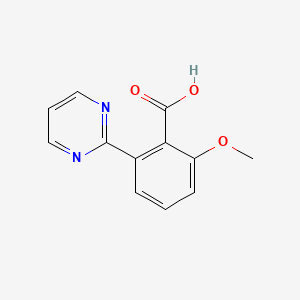


![5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8518192.png)
